molecular formula C18H18FNO B13560306 1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13560306
M. Wt: 283.3 g/mol
InChI Key: RMFJEFVMWCQQRA-UHFFFAOYSA-N
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Description

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a fluorine atom and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[32One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and naphthalene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a fluorine atom, naphthalene moiety, and bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H18FNO

Molecular Weight

283.3 g/mol

IUPAC Name

(1-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C18H18FNO/c19-18-10-3-6-16(9-11-18)20(18)17(21)15-8-7-13-4-1-2-5-14(13)12-15/h1-2,4-5,7-8,12,16H,3,6,9-11H2

InChI Key

RMFJEFVMWCQQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(N2C(=O)C3=CC4=CC=CC=C4C=C3)F

Origin of Product

United States

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